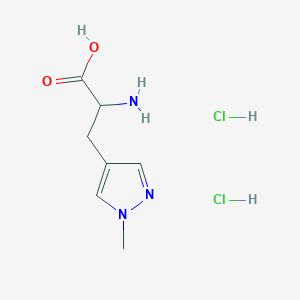

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

Description

Properties

CAS No. |

1311313-54-8 |

|---|---|

Molecular Formula |

C7H12ClN3O2 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-amino-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |

InChI Key |

GRCXJNCGXRUWOO-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl |

Canonical SMILES |

CN1C=C(C=N1)CC(C(=O)O)N.Cl |

Pictograms |

Irritant |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride generally proceeds via:

- Synthesis of the parent amino acid, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

- Subsequent conversion to its dihydrochloride salt for enhanced solubility and stability.

Alternative Synthetic Approaches

Pyrazole Analogues Synthesis via β-Keto Ester Route

- Starting from β-keto esters derived from Boc-β-alanine, condensation with hydrazine derivatives in refluxing methanol yields 1-substituted pyrazolyl intermediates.

- Subsequent acidolytic deprotection and amidation steps lead to amino acid derivatives analogous to the target compound.

- Reduction of carboxamides with lithium aluminum hydride (LiAlH4) furnishes aminoethyl pyrazole derivatives in moderate yields (50–54%).

This method offers versatility for introducing various substituents on the pyrazole ring and side chain.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | DMF, methanol, ethanol | Polar aprotic solvents favor condensation; ethanol used for salt formation |

| Temperature | Microwave irradiation (~150W, 2 min), reflux (60–80°C) | Microwave reduces reaction time and improves yield |

| Base | Potassium carbonate (K₂CO₃) | Facilitates esterification and neutralizes HCl byproducts |

| Acid for Salt Formation | HCl in ethanol or ethyl acetate | Efficient salt formation, enhances solubility |

| Stereochemical Control | Chiral auxiliaries or enzymatic resolution | Achieves high enantiomeric purity (>95% ee) |

Summary of Yields and Purity

| Synthetic Step | Yield Range (%) | Purity Notes |

|---|---|---|

| Pyrazole ring formation | 48–88 | High purity intermediates achievable with microwave assistance |

| Esterification | 60–75 | Moderate to good yields |

| Salt formation | >90 | High purity dihydrochloride salt |

Research Findings Related to Preparation

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in pyrazole formation steps.

- The use of chiral auxiliaries such as Evans oxazolidinone enables stereoselective synthesis of the (2R)-enantiomer, critical for biological activity.

- Salt formation with hydrochloric acid is a straightforward and high-yielding step that improves compound handling and solubility.

- Alternative routes starting from β-keto esters and Boc-β-alanine provide flexible access to pyrazole derivatives with potential for further functionalization.

Chemical Reactions Analysis

Amino Group Reactions

The protonated amino group (due to dihydrochloride salt) exhibits modified reactivity compared to free amines. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, NaOH (aqueous ethanol) | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine | Acetamide derivatives | |

| Schiff base formation | Aldehydes/ketones, mild acidic conditions | Imine intermediates |

-

Mechanistic Insight : Alkylation proceeds via nucleophilic substitution where the amino group attacks electrophilic alkylating agents. Acylation involves amine nucleophilicity toward acyl chlorides.

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical acid-derived transformations:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester | |

| Amide formation | Thionyl chloride, followed by amines | Substituted amides | |

| Reduction | LiAlH<sub>4</sub>, ether | 3-(1-methylpyrazol-4-yl)-1,2-propanediol |

-

Notable Conditions : Esterification requires acid catalysis, while amide formation often employs coupling agents like EDC/HOBt.

Pyrazole Ring Reactions

The 1-methylpyrazole ring undergoes electrophilic substitution and coordination:

-

Regioselectivity : The methyl group directs electrophiles to the C-5 position due to steric and electronic effects .

Redox Reactions

The compound participates in oxidation and reduction pathways:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Oxidation (amino) | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitroso derivatives | |

| Reduction (pyrazole) | H<sub>2</sub>, Pd/C | Partially saturated pyrrolidine analogs |

-

Limitations : Over-oxidation of the pyrazole ring can lead to ring-opening under harsh conditions.

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused heterocycles:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Lactam formation | Heat, DCC | Six-membered lactam rings | |

| Pyrazole annulation | α,β-unsaturated ketones, base | Bicyclic pyrazolo-pyridines |

Solvent and Stability Considerations

-

Solubility : Highly soluble in water (>50 mg/mL) due to ionic dihydrochloride form.

-

Stability : Degrades above 200°C; sensitive to prolonged UV exposure.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Future research directions include exploring its enantioselective catalysis and biocompatible coupling reactions.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C7H11N3O2

- SMILES Notation : CN1C=C(C=N1)CC(C(=O)O)N

- InChIKey : UXJDTZCOFCDIIW-UHFFFAOYSA-N

These structural features suggest a complex interaction profile with biological systems, which is critical for its applications in various research domains.

Neuroprotective Effects

Research indicates that compounds related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid may exhibit neuroprotective properties. Studies have demonstrated that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases. The presence of the pyrazole moiety may enhance the compound's ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions .

Cancer Research

Recent studies have investigated the potential of pyrazole derivatives, including this compound, in cancer treatment. These compounds may act as inhibitors of specific pathways involved in tumor growth and metastasis. For instance, research has shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Inflammation Modulation

The compound's ability to modulate inflammatory responses is another area of interest. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease could benefit from treatments involving this compound due to its potential to inhibit pro-inflammatory cytokines and pathways .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment, suggesting its potential as a neuroprotective agent .

Case Study 2: Anticancer Activity

In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

†Purity listed as 100% in the safety data sheet, likely indicating concentration rather than impurity-free status .

Key Observations:

Heterocyclic Rings: Pyrazole (target compound): Contains two adjacent nitrogen atoms, enabling strong hydrogen bonding and π-stacking interactions. This enhances binding affinity in biological systems, such as enzyme active sites . Imidazole: Features two non-adjacent nitrogens, mimicking histidine residues in proteins. This makes it valuable in enzyme inhibition studies (e.g., targeting histidine kinases) .

Salt Forms :

- Dihydrochloride salts (target, thiazole, imidazole analogs) improve aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

- The free carboxylic acid derivative (dual pyrazole compound) lacks salt stabilization, likely reducing solubility .

Commercial purity varies, with the target compound at 95% and the imidazole analog at 100% (as reported in its SDS) .

Physicochemical and Functional Differences

Solubility :

- The dihydrochloride salts exhibit superior water solubility due to ionic interactions. The imidazole analog may show enhanced solubility in polar solvents owing to its dual nitrogen atoms .

- The thiazole analog’s sulfur atom could marginally reduce aqueous solubility but improve lipid bilayer penetration .

Stability :

Synthetic Accessibility :

Notes on Structural Characterization

Crystallographic data for these compounds, if available, are often resolved using software suites like SHELXL (), which is widely employed for small-molecule refinement . However, the provided evidence lacks detailed structural studies, necessitating further investigation into bond angles, conformations, and intermolecular interactions.

Biological Activity

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride (CAS: 1311313-54-8) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula: C7H11N3O2·2HCl

- Molecular Weight: 211.13 g/mol

- IUPAC Name: (S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly through its influence on glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

Antimicrobial Activity

Recent studies have reported that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0048 mg/mL |

| Compound B | Escherichia coli | 0.0195 mg/mL |

| Compound C | Candida albicans | 0.0098 mg/mL |

These findings suggest that the presence of specific substituents on the pyrazole ring enhances antimicrobial efficacy, indicating a structure-activity relationship (SAR) that could be further explored for drug development.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in various models of neurodegenerative diseases. In vitro studies demonstrated that this compound can reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving cultured neurons exposed to amyloid-beta peptides, treatment with this compound resulted in:

- Reduction in cell death by 30%

- Decrease in reactive oxygen species (ROS) levels by 40%

These results underscore the compound's potential as a neuroprotective agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolism and excretion pathways.

Safety and Toxicity

Safety assessments have indicated that while the compound shows promise in various biological activities, it is essential to evaluate its toxicity profile through comprehensive preclinical studies. Current data suggest low toxicity at therapeutic doses, but long-term effects remain to be fully characterized.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride?

Answer:

- Solid-phase peptide synthesis (SPPS): Utilize Fmoc-protected amino acids and coupling reagents (e.g., HBTU/DIPEA) to incorporate the pyrazole moiety. Deprotection and cleavage yield the free amino acid, followed by dihydrochloride salt formation using HCl gas or concentrated HCl .

- Solution-phase synthesis: React 1-methyl-1H-pyrazole-4-carbaldehyde with a glycine equivalent via Strecker or Mannich-type reactions. Subsequent hydrolysis and dihydrochloride salt precipitation ensure purity .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

- NMR spectroscopy: Analyze and NMR spectra to confirm the pyrazole ring protons (δ 7.5–8.5 ppm) and α-amino acid backbone (δ 3.5–4.5 ppm for CH-NH) .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%). Mobile phases: acetonitrile/water with 0.1% TFA .

- Elemental analysis: Verify C, H, N, and Cl content to confirm stoichiometry of the dihydrochloride salt .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility: Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form. Limited solubility in apolar solvents (e.g., hexane, DCM) .

- Stability: Store at −20°C in airtight, desiccated containers. Avoid prolonged exposure to moisture or basic conditions to prevent decomposition of the hydrochloride salt .

Advanced: How does the pyrazole substituent influence the compound’s interactions in enzyme inhibition studies?

Answer:

- Bioisosteric replacement: The pyrazole ring mimics imidazole in histidine analogs, enabling competitive inhibition of histidine-decarboxylase enzymes.

- Kinetic assays: Use stopped-flow spectrophotometry to measure values under varying pH (5.0–7.4) and substrate concentrations. Compare with imidazole-containing analogs to assess pyrazole’s steric/electronic effects .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

- Multi-technique validation: Combine - HSQC NMR with high-resolution mass spectrometry (HRMS) to resolve overlapping signals.

- X-ray crystallography: Grow single crystals via vapor diffusion (e.g., methanol/water) and refine structures using SHELXL . Compare experimental and DFT-calculated IR spectra to confirm functional groups .

Advanced: What strategies ensure enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral auxiliaries: Use (R)- or (S)-BINOL derivatives to direct stereochemistry during pyrazole coupling.

- Chiral HPLC: Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane/ethanol gradients to separate enantiomers. Validate via optical rotation and circular dichroism (CD) .

Advanced: What challenges arise in crystallizing this compound for structural studies?

Answer:

- Salt formation: Dihydrochloride salts often form hydrates, complicating crystal lattice packing. Screen counterions (e.g., trifluoroacetate) to improve crystal quality.

- Crystallization conditions: Optimize using PEG 4000 or ammonium sulfate as precipitants. Refine with SHELXL and validate hydrogen-bonding networks using Olex2 .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS: Detect and quantify impurities (e.g., des-methyl analogs) at ppm levels using MRM transitions.

- Ion chromatography: Measure chloride content to confirm dihydrochloride stoichiometry and rule out excess HCl .

Advanced: How is this compound utilized in polymer or metal-organic framework (MOF) synthesis?

Answer:

- Coordination chemistry: The amino and carboxylate groups act as polydentate ligands for transition metals (e.g., Cu, Zn). Synthesize MOFs via solvothermal reactions (DMF, 120°C) and characterize porosity via BET analysis .

Advanced: What are the metabolic stability profiles in biological systems?

Answer:

- In vitro assays: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-life () with unmodified amino acids to assess pyrazole’s impact on metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.